Product packaging for Ethyl 5-chloro-2-oxopentanoate(Cat. No.:CAS No. 86633-06-9)

Ethyl 5-chloro-2-oxopentanoate

Cat. No.: B3057957
CAS No.: 86633-06-9
M. Wt: 178.61 g/mol
InChI Key: LDPJSSLRXGLZNF-UHFFFAOYSA-N
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Description

Contextualization of Alpha-Halo Ketones and Esters within Synthetic Organic Chemistry

Alpha-halo ketones and esters are classes of organic compounds that play a crucial role in synthetic organic chemistry. wikipedia.orgfiveable.me An α-halo ketone is characterized by a ketone functional group with a halogen atom attached to the adjacent (alpha) carbon. wikipedia.org Similarly, α-halo esters possess a halogen at the carbon alpha to the ester carbonyl group. wikipedia.org The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov

This inherent reactivity makes α-halo ketones and esters potent alkylating agents and versatile building blocks for constructing more complex molecular architectures. wikipedia.orgwikipedia.org They participate in a wide array of chemical transformations, including:

Nucleophilic Substitution Reactions: The halogen atom can be readily displaced by a variety of nucleophiles, enabling the introduction of new functional groups. fiveable.mewikipedia.org

Favorskii Rearrangement: In the presence of a base, α-halo ketones can rearrange to form carboxylic acid derivatives. wikipedia.org

Darzens Reaction: α-halo esters react with aldehydes or ketones in the presence of a base to yield α,β-epoxy esters, also known as glycidic esters. wikipedia.org

Reformatsky Reaction: This reaction involves the condensation of α-halo esters with aldehydes or ketones using metallic zinc to produce β-hydroxy esters. wikipedia.orgnumberanalytics.comthermofisher.comnrochemistry.com

Reductive Dehalogenation: The halogen can be removed to form enolates, which are key intermediates in reactions like aldol (B89426) condensations and Michael additions. wikipedia.org

The ability to undergo these and other reactions makes α-halo carbonyl compounds indispensable tools for synthetic chemists aiming to build diverse and complex molecular structures. fiveable.menih.gov

Significance of Ethyl 5-chloro-2-oxopentanoate as a Multifunctional Building Block

This compound stands out as a particularly useful multifunctional building block due to its distinct reactive sites. The molecule contains both an α-keto ester system and a primary alkyl chloride. This duality allows for selective chemical modifications at different points in the molecule.

The α-keto ester portion is reactive towards nucleophiles at the carbonyl carbon and can be manipulated through reactions common to ketones and esters. The ketone group, for instance, can be reduced to a secondary alcohol or oxidized. smolecule.com The primary chloride at the terminus of the pentyl chain provides another electrophilic site for nucleophilic substitution, allowing for the introduction of various functional groups or the extension of the carbon chain.

This unique combination of functionalities makes this compound a valuable precursor for synthesizing a range of more complex molecules, including heterocyclic compounds and derivatives with potential biological applications. smolecule.com The presence of both a ketone and a chlorine atom confers distinct reactivity that allows it to serve as a versatile starting material in diverse synthetic projects. smolecule.com

Overview of Current Research Trajectories and Academic Interest

Current academic and industrial research interest in this compound and related structures is primarily focused on its application in synthetic organic chemistry. It is recognized as a useful building block for creating more elaborate molecular frameworks. smolecule.com

Research trajectories involving this compound include its use as a precursor in the synthesis of pharmaceutical intermediates and biologically active molecules. The biological activity of derivatives is often linked to the ability of the ketone group to form hydrogen bonds with enzyme active sites, potentially leading to inhibition. smolecule.com The chlorine atom can also participate in halogen bonding, further influencing a molecule's interaction with biological targets. smolecule.com Consequently, this compound is a subject of interest in pharmacological studies for the development of new therapeutic agents. smolecule.com Its application extends to biochemical studies where it is investigated for its role in enzyme inhibition and its effects on various biochemical pathways. smolecule.com

Properties of this compound

PropertyValue
Molecular Formula C7H11ClO3
Molecular Weight 178.61 g/mol biosynth.com
CAS Number 86633-06-9
Canonical SMILES CCOC(=O)C(=O)CCCCl smolecule.com
InChI Key LDPJSSLRXGLZNF-UHFFFAOYSA-N smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClO3 B3057957 Ethyl 5-chloro-2-oxopentanoate CAS No. 86633-06-9

Properties

IUPAC Name

ethyl 5-chloro-2-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-2-11-7(10)6(9)4-3-5-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPJSSLRXGLZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50520687
Record name Ethyl 5-chloro-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86633-06-9
Record name Ethyl 5-chloro-2-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50520687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 5 Chloro 2 Oxopentanoate

Classical Esterification Approaches

The primary laboratory-scale synthesis of Ethyl 5-chloro-2-oxopentanoate is achieved through the Fischer esterification of 5-chloro-4-oxopentanoic acid with ethanol (B145695). This method is a direct and well-established route for producing the target ester.

Acid-Catalyzed Esterification of 5-chloro-4-oxopentanoic Acid with Ethanol

The reaction involves heating a mixture of 5-chloro-4-oxopentanoic acid and an excess of ethanol in the presence of a strong acid catalyst. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.com The use of excess ethanol helps to shift the chemical equilibrium towards the formation of the ester product. masterorganicchemistry.com

Mechanistic Aspects of the Esterification Reaction

The Fischer esterification proceeds through a series of reversible steps. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the following key transformations:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack by Ethanol : The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. wikipedia.orgjove.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. wikipedia.orgmasterorganicchemistry.com

Elimination of Water : The protonated hydroxyl group leaves as a water molecule, a good leaving group, to form a protonated ester. wikipedia.orgmasterorganicchemistry.comjove.com

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Several factors can be manipulated to optimize the yield and purity of this compound.

ParameterConditionRationale
Molar Ratio A 1:5 molar ratio of 5-chloro-4-oxopentanoic acid to ethanol is often employed. Using an excess of the alcohol reactant drives the equilibrium towards the formation of the ester, maximizing the yield. masterorganicchemistry.com
Temperature The reaction is typically conducted at reflux, with temperatures ranging from 60-110 °C. wikipedia.org A common range is 60–80°C. Higher temperatures increase the reaction rate.
Reaction Time Typical reaction times vary from 1 to 12 hours. wikipedia.orgThe reaction progress is often monitored using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.
Catalyst Strong acids like sulfuric acid or p-toluenesulfonic acid are effective catalysts. wikipedia.orgThe catalyst is essential to protonate the carboxylic acid and facilitate the nucleophilic attack by the alcohol.
Water Removal Removing water as it is formed can significantly increase the yield. wikipedia.org This can be achieved through methods like Dean-Stark distillation, often with a non-polar solvent such as toluene (B28343) or hexane, or by using drying agents like molecular sieves. wikipedia.orgSince water is a byproduct, its removal shifts the equilibrium to favor the products according to Le Chatelier's principle.
Workup The reaction mixture is typically neutralized with a weak base, such as sodium bicarbonate (NaHCO₃), followed by extraction with an organic solvent like ethyl acetate (B1210297) and subsequent purification by distillation under reduced pressure. This procedure removes the acid catalyst and other impurities to isolate the pure ester.

Industrial Production Considerations

For large-scale manufacturing of this compound, continuous flow chemistry offers significant advantages over traditional batch processing.

Application of Continuous Flow Reactors for Scalable Synthesis

Continuous flow reactors, such as plug-flow reactors (PFR) and continuous stirred-tank reactors (CSTR), are well-suited for the industrial production of esters. mdpi.com These systems allow for precise control over reaction parameters, leading to improved yield, purity, and safety. researchgate.net In a typical setup for esterification, the carboxylic acid and alcohol are mixed and then passed through a heated reactor module containing the catalyst.

Studies comparing PFRs and CSTRs for esterification have shown that PFRs can offer advantages in terms of achieving higher conversion rates at lower temperatures. mdpi.com For instance, in the synthesis of ethyl acetate, a PFR achieved a conversion of 65.9% at 70-75 °C, while a CSTR required 110 °C for a slightly lower conversion of 63.6%. mdpi.com The efficient heat and mass transfer in microreactors can significantly reduce reaction times, sometimes to less than 30 minutes. researchgate.net

Process Control and Efficiency in Large-Scale Manufacturing

Effective process control is critical for efficient and safe large-scale production. Continuous flow systems enable tight control over key parameters:

ParameterControl MethodImpact on Efficiency
Temperature Precise temperature gradients can be maintained throughout the reactor. Optimizes reaction rate while minimizing side reactions and decomposition of thermally sensitive compounds.
Residence Time The flow rate of reactants can be accurately controlled to manage the time the mixture spends in the reactor. researchgate.netEnsures complete reaction and maximizes throughput.
Mixing Efficient mixing, often achieved through static mixers or agitated reactors, ensures homogeneity. stolichem.comLeads to consistent product quality and avoids localized "hot spots" that could lead to side reactions. sciforum.net
Separation In-line separation techniques, such as pervaporation using membranes, can be integrated to continuously remove byproducts like water. rsc.orgmdpi.comDrives the equilibrium towards the product, increasing overall yield and simplifying purification. rsc.orgmdpi.com

These control measures contribute to a more efficient, safer, and economically viable manufacturing process for this compound on an industrial scale.

Exploration of Alternative Precursors and Reaction Pathways

Beyond classical synthetic approaches, research into the preparation of α-keto esters and related structures has opened up multiple avenues for the synthesis of this compound from a diverse range of starting materials. These methods offer flexibility in precursor selection, potentially allowing for more efficient or economical routes.

The development of novel synthetic strategies often focuses on the use of readily available and structurally varied precursors. For this compound, at least three distinct routes from diverse starting materials can be proposed based on established chemical transformations: a Grignard-based approach, synthesis from the amino acid L-glutamic acid, and a route utilizing Claisen condensation.

Grignard Reagent-Based Synthesis

A well-established method for forming α-keto esters involves the reaction of a Grignard reagent with an oxalate (B1200264) ester, such as diethyl oxalate. mdpi.comresearchgate.net This approach is a direct, one-step reaction that can be adapted for the synthesis of this compound. tandfonline.comtandfonline.com

The key to this synthesis is the preparation of a Grignard reagent containing a protected chloroalkyl chain. A suitable precursor for this is 1-bromo-3-chloropropane. rsc.orgnih.gov The bromine atom is significantly more reactive than the chlorine atom in forming the organometallic reagent with magnesium. This allows for the selective formation of 3-chloropropylmagnesium bromide.

The subsequent reaction involves the addition of this Grignard reagent to one of the ester groups of diethyl oxalate. The initial tetrahedral intermediate collapses, eliminating ethoxide, to yield the target α-keto ester. The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures to minimize side reactions, such as a second addition of the Grignard reagent. tandfonline.comscispace.com

Synthesis from L-Glutamic Acid

L-Glutamic acid, a naturally occurring amino acid, serves as an inexpensive and enantiomerically pure C5 building block. ymdb.cawikipedia.org Its transformation into this compound requires several key functional group interconversions: conversion of the α-amino group to a ketone, transformation of the γ-carboxylic acid to a chloro group, and esterification of the α-carboxylic acid.

The conversion of the α-amino group of an amino acid to a ketone can be achieved through oxidative deamination or transamination reactions, which in biological systems convert glutamate (B1630785) to α-ketoglutarate. wikipedia.org In a laboratory setting, this can be accomplished via diazotization with sodium nitrite (B80452) in an acidic medium, followed by hydrolysis of the diazonium intermediate. The transformation of the γ-carboxylic acid into a chloro group can be performed using standard reagents like thionyl chloride or oxalyl chloride to first form an acyl chloride, which can then be subjected to chlorination. Alternatively, a Hunsdiecker-type reaction on a silver salt of the γ-carboxyl group could be employed. The esterification of the remaining α-carboxylic acid to the ethyl ester is a standard procedure. While this route is multi-step, it represents a pathway from a renewable feedstock. researchgate.netrsc.org

Claisen Condensation Route

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that produces β-keto esters from the reaction of two ester molecules in the presence of a strong base. uomustansiriyah.edu.iqlibretexts.org A "crossed" Claisen condensation, which involves two different esters, can be designed to synthesize the backbone of this compound. nrochemistry.com

A feasible strategy involves the reaction between ethyl acetate and ethyl 3-chloropropionate. smolecule.com In this reaction, a strong base (e.g., sodium ethoxide) deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of ethyl 3-chloropropionate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields ethyl 5-chloro-3-oxopentanoate. While this produces an isomer of the target molecule, modifications to the strategy, such as using a different set of esters in a directed Claisen condensation, could potentially lead to the desired 2-oxo isomer. The success of crossed Claisen condensations often relies on one ester partner lacking α-hydrogens to prevent self-condensation. nrochemistry.com

The following table summarizes the proposed synthetic pathways from diverse starting materials.

Synthetic Route Primary Starting Materials Key Reagents/Conditions Reaction Type Reference
Grignard Synthesis1-Bromo-3-chloropropane, Diethyl oxalateMagnesium (Mg), Tetrahydrofuran (THF)Grignard Reaction tandfonline.comrsc.org
Amino Acid RouteL-Glutamic AcidNaNO₂/H⁺, Thionyl Chloride (SOCl₂), Ethanol (EtOH)Diazotization, Halogenation, Esterification wikipedia.orgresearchgate.net
Claisen CondensationEthyl acetate, Ethyl 3-chloropropionateSodium ethoxide (NaOEt), Acid workupCrossed Claisen Condensation libretexts.orgnrochemistry.comsmolecule.com

Chemical Reactivity and Mechanistic Pathways of Ethyl 5 Chloro 2 Oxopentanoate

Reactivity Profile of the Ketone Moiety

The ketone group at the C-2 position is a primary site for various nucleophilic addition and redox reactions. Its reactivity is influenced by the adjacent electron-withdrawing ester group.

The ketone carbonyl is readily susceptible to reduction, yielding valuable hydroxyester products. The choice of reducing agent and conditions dictates the selectivity and stereochemical outcome of the transformation.

The ketone functionality of ethyl 5-chloro-2-oxopentanoate can be selectively reduced to a secondary alcohol, yielding ethyl 5-chloro-2-hydroxypentanoate. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. While both reagents can effect this reduction, LiAlH₄ is a much stronger reducing agent and may also reduce the ester functionality if not used under carefully controlled conditions. The expected product from the selective reduction of the ketone is 5-chloro-4-hydroxypentanoic acid or its corresponding ester. smolecule.com

The general transformation is illustrated below:

Reduction of this compound

Reactant Reagent Product Reference

A related transformation, the keto-reduction of ethyl 5-benzyloxy-3-oxopentanoate, highlights the utility of this reaction in producing diol synthons after subsequent debenzylation. scielo.br

The creation of chiral centers is a important goal in modern organic synthesis, and the reduction of the prochiral ketone in this compound offers a direct route to optically active α-hydroxyesters.

Biocatalysis: Biocatalytic methods, employing whole microbial cells or isolated enzymes, are highly effective for the asymmetric reduction of ketones. ijpsonline.comnih.gov Various microorganisms, including strains of Saccharomyces cerevisiae (baker's yeast), Pichia, and actinomycetes, have been shown to reduce α-keto esters with high enantioselectivity. nih.govscirp.orgclockss.org For instance, studies on the reduction of similar substrates like ethyl 2-oxopentanoate (B1239548) have demonstrated the production of the corresponding (S)- or (R)-hydroxy esters in high enantiomeric excess (e.e.), depending on the microbial strain used. scirp.orgijcmas.comijcmas.com These biocatalytic systems utilize oxidoreductase enzymes that deliver a hydride from a cofactor, typically NADPH, to one face of the ketone, thereby establishing the stereochemistry of the resulting alcohol. tandfonline.com The conversion rates and stereoselectivity can often be improved by the addition of co-substrates or by optimizing reaction media. scirp.org

Chiral Catalysis: Besides biocatalysis, asymmetric reduction can be achieved using chiral metal catalysts. Ruthenium complexes containing chiral diphosphine and diamine ligands, such as those pioneered by Noyori, are highly efficient for the asymmetric hydrogenation of a wide array of ketones. google.com These catalysts can provide access to the desired chiral alcohol with high yield and excellent optical purity under hydrogen pressure. google.com The stereochemical outcome is dictated by the chirality of the ligand employed in the catalytic system.

Examples of Stereoselective Reduction of Keto Esters:

Substrate Catalyst/Microorganism Product Configuration Enantiomeric Excess (e.e.) Reference
Ethyl 3-oxopentanoate Pichia fermentans (R) >99% ijpsonline.com
Ethyl 4-chloro-3-oxobutanoate Cylindrocarpon sclerotigenum (S) >99% tandfonline.com

The ketone group in this compound can be oxidized, although this is a less common transformation for α-keto esters compared to reduction. Strong oxidizing agents can cleave the carbon-carbon bond between the carbonyl groups. However, under specific conditions, oxidation might be directed elsewhere. For instance, general methods for oxidizing aldehydes to carboxylic acids are well-established, using reagents like Oxone or N-hydroxyphthalimide (NHPI) under aerobic conditions. organic-chemistry.org While not directly applicable to the ketone, it is noted that the α-keto ester functionality can be susceptible to oxidative cleavage. Some sources suggest that oxidation of the ketone group could lead to the formation of dicarboxylic acid derivatives, such as 5-chloro-4-oxopentanoic acid, using potent oxidants like potassium permanganate (B83412) or chromium trioxide. smolecule.com

The α-carbon situated between the ketone and the ester group in this compound is activated by both electron-withdrawing groups, making its protons acidic (pKa around 11) and amenable to deprotonation by a suitable base to form a stabilized enolate. masterorganicchemistry.com This enolate is a key reactive intermediate for various carbon-carbon bond-forming reactions. masterorganicchemistry.com

Enolate Formation: Treatment with a base, such as sodium ethoxide (NaOEt) or the stronger lithium diisopropylamide (LDA), generates the enolate anion. The negative charge is delocalized across the α-carbon and the oxygen atoms of both the ketone and the ester carbonyls, conferring significant stability. masterorganicchemistry.com

Condensation Reactions: The generated enolate is a potent nucleophile and can participate in several classic condensation reactions:

Aldol-type Reactions: The enolate can react with aldehydes or ketones in an aldol (B89426) addition reaction to form a β-hydroxy-α-keto-ester product. vanderbilt.edu

Claisen-type Reactions: While a self-condensation is not possible in the same manner as a simple ester, the enolate can react with other esters in a mixed Claisen condensation. vanderbilt.edu

Michael Additions: The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction. rug.nl

Alkylation: The enolate can be alkylated by reacting it with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction, introducing a new alkyl group at the α-position. organicchemistrydata.org

These reactions provide powerful tools for elaborating the carbon skeleton of this compound, leading to more complex molecular architectures.

Reductive Transformations

Reactivity Profile of the Chlorine Atom

The chlorine atom at the C-5 position is attached to a primary carbon and functions as a leaving group in nucleophilic substitution reactions. smolecule.com The electrophilicity of the carbon atom bonded to chlorine facilitates the displacement of the chloride ion by a wide range of nucleophiles. nih.gov This reactivity is a cornerstone of its utility as a synthetic building block.

The general reaction is a bimolecular nucleophilic substitution (Sₙ2) mechanism: Nu⁻ + R-CH₂-Cl → R-CH₂-Nu + Cl⁻

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse array of derivatives.

Examples of Nucleophilic Substitution at C-5:

Nucleophile Reagent Example Product Functional Group Reference
Amines Ammonia, Primary/Secondary Amines Primary/Secondary/Tertiary Amines smolecule.com
Thiols Sodium Thiolates (RSNa) Thioethers smolecule.com
Cyanide Sodium Cyanide (NaCN) Nitriles rsc.org
Azide Sodium Azide (NaN₃) Azides rsc.org
Hydroxide Sodium Hydroxide (NaOH) Primary Alcohols (may compete with ester hydrolysis)

This reactivity allows for the introduction of nitrogen, sulfur, and other carbon-based functional groups, significantly expanding the synthetic possibilities from this chlorinated precursor. The presence of the chlorine atom increases the lipophilicity of the molecule and provides a reactive handle for covalent modification. nih.gov

Nucleophilic Substitution Reactions for Diverse Derivative Synthesis

The presence of a chlorine atom on the terminal carbon of the pentanoate chain makes the molecule susceptible to nucleophilic substitution reactions. smolecule.comwikipedia.org In these reactions, an electron-rich species, known as a nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine, displacing the chloride ion, which is a good leaving group. bits-pilani.ac.in This class of reaction is fundamental to organic chemistry and allows for the introduction of a wide variety of functional groups, leading to a diverse array of derivatives. wikipedia.org

The general form of this substitution can be represented as:

Nuc:⁻ + R-Cl → R-Nuc + Cl⁻

Where Nuc:⁻ is the incoming nucleophile and R-Cl represents this compound. wikipedia.org Such reactions are pivotal in synthetic organic chemistry for constructing complex molecules from simpler starting materials. smolecule.com

Among the most useful nucleophilic substitution reactions involving this compound are those with amines and thiols. smolecule.com These reactions lead to the formation of γ-amino and γ-thio derivatives, respectively, which are valuable intermediates in the synthesis of heterocyclic compounds and other complex targets.

Reaction with amines, such as anilines, can be used to produce γ-anilino-β-ketoesters. nih.gov However, the direct amination of related γ-halo-β-ketoesters can be challenging. The weak nucleophilicity of anilines and the acidity of the methylene (B1212753) protons located between the two carbonyl groups can lead to competing side reactions. nih.gov Careful modulation of reaction conditions, such as the choice of base, is often necessary to achieve good yields of the desired amination product. nih.gov

In one documented pathway, the phenylhydrazone of this compound, formed by reacting the ketone group with phenylhydrazine, undergoes cyclization in the presence of potassium carbonate to yield ethyl 1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate. psu.edu This demonstrates how derivatives formed at one reactive site can be used to facilitate transformations involving another part of the molecule, highlighting their role as synthetic intermediates.

Influence of Halogen Bonding on Reaction Pathways

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the halogen bond donor) interacts with a Lewis base (the halogen bond acceptor). chemrxiv.org In this compound, the chlorine atom can act as a halogen bond donor. While specific studies on the influence of halogen bonding on the reaction pathways of this particular molecule are limited, the principles of halogen bonding suggest it could play a significant role. chemrxiv.orgmdpi.com

Research in other systems has shown that halogen bonding can activate metal-halogen bonds and influence the outcome and rate of catalytic reactions. chemrxiv.orgrsc.org It is plausible that intermolecular halogen bonding between molecules of this compound or with solvent molecules could modulate the reactivity of the C-Cl bond. mdpi.com For instance, interaction with a Lewis basic solvent could polarize the C-Cl bond further, potentially increasing its susceptibility to nucleophilic attack. The biological activity of the compound has been linked to the ability of the chlorine atom to participate in halogen bonding, which can influence interactions with molecular targets like enzymes. smolecule.com

Table 1: Key Characteristics of Halogen Bonding

FeatureDescriptionPotential Relevance to this compound
Nature of Interaction A non-covalent interaction between an electrophilic halogen (donor) and a Lewis base (acceptor). chemrxiv.orgThe chlorine atom can act as a halogen bond donor.
Strength & Directionality Highly directional and tunable, with strength increasing with the polarizability of the halogen (I > Br > Cl). chemrxiv.orgmdpi.comAlthough chlorine forms weaker halogen bonds than bromine or iodine, the interaction can still influence molecular assembly and reactivity. mdpi.com
Effect on Reactivity Can activate bonds and is used in organocatalysis to control reaction outcomes. chemrxiv.orgrsc.orgMay influence the rate and selectivity of nucleophilic substitution at the C-Cl bond by interacting with nucleophiles or solvents.

Interplay of Functional Groups and Synergistic Reactivity

The chemical behavior of this compound is not merely the sum of its individual functional groups but arises from their interplay. The ester, ketone, and alkyl chloride moieties influence each other's reactivity, leading to unique and synergistic chemical properties. smolecule.comcore.ac.uk

Distinct Chemical Reactivity Conferred by the Combination of Ketone and Chlorine Substituents

The uniqueness of this compound lies in the combination of a ketone and a chlorine substituent within the same molecule. smolecule.com These two groups create a system with multiple electrophilic centers, primarily the ketone's carbonyl carbon and the carbon atom bonded to the chlorine. core.ac.uk

The reactivity of these sites is synergistically enhanced. The ketone group, being electron-withdrawing, increases the partial positive charge on the carbon bearing the chlorine atom via an inductive effect, making it more susceptible to nucleophilic attack than a simple alkyl chloride. core.ac.uk Conversely, the electronegative chlorine atom enhances the electrophilicity of the nearby ketone's carbonyl carbon, making it more prone to nucleophilic addition. core.ac.uk This mutual activation is a hallmark of α- and β-halocarbonyl compounds and is applicable to this γ-chloro-β-keto ester system.

Competitive vs. Selective Reactions Involving Multiple Reactive Sites

The presence of multiple reactive sites inevitably leads to the possibility of competitive reactions, where a reagent can attack more than one position. Selectivity becomes a critical factor in planning syntheses using this compound. A nucleophile, for example, could attack the carbon of the C-Cl bond (substitution), the carbonyl carbon of the ketone (addition), or the carbonyl carbon of the ester (acyl substitution). Furthermore, a base could abstract an acidic proton from the α-carbon situated between the two carbonyl groups. nih.gov

The outcome of a reaction often depends on the nature of the nucleophile (e.g., hard vs. soft nucleophiles) and the reaction conditions (e.g., temperature, solvent, catalyst). For instance, studies on the direct amination of the related compound ethyl 4-chloroacetoacetate show a competition between the desired nucleophilic substitution at the C-Cl bond and side reactions stemming from the acidity of the methylene protons. nih.gov The use of specific bases and additives, such as sodium iodide to facilitate an in-situ Finkelstein reaction (exchanging the chloride for a more reactive iodide), can be employed to steer the reaction towards the desired product. wikipedia.orgnih.gov

Table 2: Competitive Reactive Sites in this compound

Reactive SiteType of ReactionTypical Reagents/ConditionsPotential Product Type
Carbon-Chlorine Bond Nucleophilic Substitution (Sₙ2) wikipedia.orgSoft nucleophiles (e.g., RSH, I⁻), amines (e.g., anilines). smolecule.comnih.govThioethers, alkyl iodides, secondary amines.
Ketone Carbonyl Nucleophilic AdditionHard nucleophiles (e.g., Grignard reagents), reducing agents (e.g., NaBH₄). smolecule.comTertiary alcohols, secondary alcohols.
Ester Carbonyl Nucleophilic Acyl SubstitutionStrong nucleophiles, hydrolysis conditions (acid/base). smolecule.comAmides, carboxylic acids (after hydrolysis).
α-Methylene Protons Deprotonation (Acid-Base)Bases (e.g., alkoxides, amines). nih.govEnolates (leading to subsequent reactions).

Advanced Mechanistic Investigations

While this compound is used as a synthetic building block, detailed advanced mechanistic investigations specifically focused on this compound are not extensively documented in readily available literature. However, mechanistic insights can be gleaned from studies of closely related γ-halo-β-ketoesters. nih.gov

For example, investigations into the direct amination of ethyl 4-chloroacetoacetate have involved controlled experiments to understand the reaction pathway. nih.gov These studies tested various bases and the addition of a phase transfer catalyst to probe its effect on the leaving group ability of the chlorine. The significant increase in yield upon adding sodium iodide suggests that the reaction likely proceeds, at least in part, through a more reactive γ-iodo intermediate. nih.gov

Modern advanced mechanistic investigations for a molecule like this compound would typically employ a combination of experimental and computational methods. These could include:

Kinetic Studies: To determine the reaction order with respect to each reactant and deduce the rate-limiting step.

Computational Chemistry (DFT): To model reaction pathways, calculate activation energies, and visualize transition state structures.

Control Experiments: To rule out alternative pathways, such as the use of radical inhibitors or the study of intermediates. acs.org

Isotope Labeling: To track the movement of atoms throughout the reaction mechanism.

Such studies would provide a deeper understanding of the factors controlling selectivity in competitive reactions and enable the rational design of more efficient synthetic methodologies.

Elucidation of Reaction Mechanisms at the Molecular Level

The molecular reactivity of this compound is characterized by several key mechanistic pathways:

Nucleophilic Substitution at the C5 Position: The chlorine atom at the terminal (C5) position is a leaving group, making the carbon atom electrophilic and susceptible to nucleophilic attack. smolecule.com This reaction typically proceeds via an SN2 mechanism, which involves a backside attack by a nucleophile, leading to inversion of configuration if the carbon were chiral. libretexts.orgmasterorganicchemistry.com Common nucleophiles include amines and thiols, which form various substituted derivatives. smolecule.com This reactivity is fundamental to its use as a building block for more complex molecules.

Reactions of the Ketone and Ester Groups:

Reduction: The ketone at the C2 position can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, forming 5-chloro-2-hydroxypentanoic acid derivatives. smolecule.com

Oxidation: The ketone can be oxidized to form carboxylic acids, though this is less common and requires strong oxidizing agents. smolecule.com

Hydrolysis: The ethyl ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-chloro-2-oxopentanoic acid, and ethanol (B145695).

Intramolecular Cyclization: The presence of both a nucleophilic center (or a precursor to one) and an electrophilic center within the same molecule allows for intramolecular cyclization. For instance, hydrolysis of the ester followed by reduction of the ketone can lead to a hydroxyl group that acts as an internal nucleophile, attacking the C5 carbon to form a substituted tetrahydrofuran (B95107) ring. A related compound, ethyl 5-chloropentanoate, is known to cyclize to form a lactone via intramolecular nucleophilic substitution.

Biosynthetic Pathways: A closely related compound, 5-chloro-4-hydroxy-2-oxopentanoate, is a putative intermediate in the biosynthesis of salinosporamide A, a potent anticancer agent produced by the marine bacterium Salinispora tropica. pnas.orgnih.govpnas.org In this pathway, the 2-oxoacid is subjected to an enzyme-catalyzed oxidative decarboxylation. pnas.org This reaction is catalyzed by α-oxoacid ferredoxin oxidoreductases, which involves the formation of a thiamine (B1217682) pyrophosphate (TPP) adduct at the ketone, followed by decarboxylation and subsequent oxidation to form an acyl-CoA derivative. researchgate.netnih.gov This highlights a sophisticated biological mechanism for transforming this type of chlorinated keto-acid.

Synthesis of Heterocycles: The functional groups in this compound make it a potential precursor for the synthesis of various heterocyclic compounds. For example, condensation reactions involving the ketone and a suitable binucleophile can lead to the formation of rings like pyrazoles or pyridazines. mdpi.com The reaction of related keto-esters with hydrazines is a common method for synthesizing pyrazole (B372694) derivatives.

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on structurally analogous compounds, particularly other α- and β-keto esters, which are subjects of extensive research in biocatalysis and synthetic chemistry.

Kinetic Studies of Related Keto-Ester Reductions: The bioreduction of keto esters is a widely studied transformation, often employing whole-cell catalysts or isolated enzymes (ketoreductases). mdpi.comabap.co.innih.gov Kinetic analyses of these reactions provide crucial information on enzyme performance, substrate specificity, and reaction optimization.

For instance, a kinetic investigation of the asymmetric bioreduction of ethyl 4-chloroacetoacetate (a structurally similar β-keto ester) by baker's yeast revealed key parameters that govern the reaction rate and enantioselectivity. jmb.or.kr While not the same molecule, this study provides a framework for understanding the potential kinetic behavior of this compound in similar biological transformations. The study determined apparent Michaelis-Menten parameters, which describe the relationship between substrate concentration and reaction velocity.

Illustrative Kinetic Data for a Related Bioreduction: The following table presents kinetic parameters for the bioreduction of ethyl 4-chloroacetoacetate, illustrating the type of data obtained in such studies. These values provide insight into the efficiency and affinity of the biocatalyst for the substrate.

Kinetic ParameterValueDescription
Vmax (Overall) 1.35 µmol/minThe maximum initial velocity of the reaction.
Km (Overall) 116.7 mMThe Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. A higher Km suggests lower affinity between the enzyme and substrate.
kcat 7.8 s⁻¹The turnover number, representing the number of substrate molecules converted per enzyme active site per second.
(Data adapted from a kinetic study on the bioreduction of ethyl 4-chloroacetoacetate and other keto esters for illustrative purposes). jmb.or.krjmb.or.kr

These studies often reveal substrate inhibition, where the reaction rate decreases at high substrate concentrations, a critical factor for industrial-scale synthesis. jmb.or.kr Furthermore, kinetic assays are essential for comparing the activity of different enzymes or the effect of reaction conditions (pH, temperature, co-solvents) on the yield and stereoselectivity of the product. jmb.or.krrsc.org

Thermodynamic Considerations: Thermodynamic data (e.g., Gibbs free energy, enthalpy, and entropy of reaction) for this compound are also scarce. However, general thermodynamic principles can be applied.

Cyclization Reactions: Intramolecular reactions, such as the formation of five- or six-membered rings, are often thermodynamically favored over their intermolecular counterparts due to a less negative change in entropy. The favorability would depend on the specific ring system being formed and the release of ring strain.

Redox Reactions: The reduction of the ketone to an alcohol is typically an exothermic and thermodynamically favorable process.

Equilibrium Reactions: Reactions like ester hydrolysis are reversible, and the position of the equilibrium is governed by the relative stability of reactants and products, which can be influenced by factors like pH and water concentration.

While specific values are not available, computational chemistry methods like Density Functional Theory (DFT) could be employed to model these reactions and predict their thermodynamic feasibility, transition states, and reaction energy profiles.

Applications in Advanced Organic Synthesis

Ethyl 5-chloro-2-oxopentanoate as a Versatile Synthetic Building Block

The presence of multiple, chemoselectively addressable functional groups allows this compound to serve as a versatile C5 building block. Chemists can exploit the reactivity of the α-keto-ester moiety and the electrophilic chloropropyl chain to introduce complexity and build diverse molecular scaffolds.

The structure of this compound is inherently suited for constructing complex molecules. The α-ketoester portion can engage in a variety of classic carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Michael additions, while the chloroalkyl chain provides a handle for subsequent alkylation or cyclization steps. This dual reactivity allows for the sequential and controlled assembly of elaborate structures, a critical aspect in the total synthesis of natural products and other complex organic targets portico.orgnih.gov. The strategic placement of its functional groups enables chemists to forge new ring systems and append side chains, making it a valuable tool in synthetic design scripps.edu.

As an intermediate, this compound offers a pathway to a wide range of organic compounds. The ketone and ester groups can be independently or concertedly transformed. For example, reduction of the ketone can yield a secondary alcohol, while hydrolysis of the ester can produce a carboxylic acid. The terminal chloride is a potent electrophile, readily participating in nucleophilic substitution reactions. This functional group tolerance allows it to be incorporated into larger molecules that are then further elaborated into final targets orgsyn.org. The closely related compound, 5-chloro-2-pentanone (B45304), is a well-established intermediate in various synthetic routes, highlighting the utility of the underlying chloropentanone framework orgsyn.orgresearchgate.netgoogle.comresearchgate.net.

Contribution to Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound provides a robust platform for the synthesis of various nitrogen- and oxygen-containing ring systems through strategic annulation and cyclization reactions.

The bifunctional nature of this compound makes it an ideal substrate for intramolecular cyclization reactions to form five- and six-membered rings. By introducing a nucleophile that first reacts with the keto-ester part of the molecule, a subsequent intramolecular reaction with the electrophilic chloropropyl chain can lead to ring closure. For instance, reaction with an amine could initiate a sequence leading to substituted piperidines or other nitrogen-containing heterocycles. Such ring-forming strategies are fundamental to modern organic synthesis researchgate.net. The related compound 5-chloro-2-pentanone is famously used to synthesize cyclopropyl (B3062369) methyl ketone through an intramolecular cyclization under basic conditions, demonstrating the propensity of the 5-chloropentanoyl scaffold to undergo ring formation orgsyn.org.

The reactivity of this compound is analogous to that of other β-ketoesters, which are common precursors for a variety of heterocycles.

Isoxazoles: The synthesis of isoxazoles frequently involves the condensation of a 1,3-dicarbonyl compound (such as a β-ketoester) with hydroxylamine (B1172632) nih.govbeilstein-journals.org. In this context, the α-keto-ester moiety of this compound can react with hydroxylamine to form a five-membered isoxazole (B147169) ring. The resulting product would bear a chloropropyl side chain, which is available for further functionalization, making this a route to highly substituted isoxazoles nih.govorganic-chemistry.org.

Piperazine-2,5-diones: While the core of piperazine-2,5-diones (also known as diketopiperazines or DKPs) is typically assembled from α-amino acids nih.govcsu.edu.auresearchgate.net, this compound can be used to functionalize a pre-existing DKP scaffold. The nucleophilic nitrogen atoms of the DKP ring can be alkylated by the electrophilic chloroalkyl chain of the keto-ester, thereby appending a functionalized side chain to the heterocyclic core.

The table below summarizes potential heterocyclic syntheses involving this compound as a key reagent.

Heterocyclic SystemSynthetic StrategyKey ReagentsResulting Structure
Substituted Isoxazole[3+2] Cycloaddition / CondensationHydroxylamine (NH₂OH)Isoxazole ring with a (3-chloropropyl) substituent and an ethyl ester group.
Functionalized Piperazine-2,5-dioneN-AlkylationA pre-formed piperazine-2,5-dionePiperazine-2,5-dione with a (4-oxopentanoate) side chain attached to nitrogen.

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The structural motifs accessible from this compound are prevalent in numerous biologically active molecules. Consequently, this compound and its close derivatives serve as important intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

Derivatives of 5-chloro-2-pentanone are widely utilized in the pharmaceutical and agrochemical industries researchgate.netresearchgate.net. For example, 5-chloro-2-pentanone is a key starting material for the synthesis of cyclopropyl methyl ketone, a structural fragment found in various pharmaceuticals google.com. It is also a precursor in the synthesis of compounds like chloroquine (B1663885) google.com. Given that this compound is a functionalized derivative of this core structure, it finds application in creating more complex analogues for drug discovery programs and for the production of specialized agrochemicals nbinno.comrsc.org. The ability to readily generate heterocyclic and carbocyclic systems makes it a valuable intermediate for building the core structures of a wide range of bioactive compounds sumitomo-chem.co.jp.

Design and Synthesis of Precursors for Bioactive Molecules

The structural framework of this compound serves as a versatile synthon for creating precursors to a range of bioactive molecules. Its ability to participate in cyclocondensation and substitution reactions allows for the efficient assembly of key heterocyclic scaffolds, such as pyrazoles and thiazoles, which are prominent in medicinal chemistry.

Pyrazole-Based COX-2 Inhibitors:

The 1,5-diarylpyrazole structure is the core pharmacophore of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that includes Celecoxib. The classical synthesis of this pyrazole (B372694) system involves the condensation of a 1,3-diketone with a substituted hydrazine. This compound, as a γ-chloro-α-ketoester, can be envisioned as a precursor to the necessary 1,3-dicarbonyl intermediate.

A plausible synthetic strategy involves the reaction of this compound with a substituted phenylhydrazine, such as 4-sulfonamidophenylhydrazine. The initial reaction would likely form a hydrazone at the C2 ketone, followed by intramolecular cyclization and aromatization to yield a pyrazole ring. The pendant chloroethyl group at the C5 position of the newly formed pyrazole offers a reactive handle for subsequent modification, such as introducing an aryl group via cross-coupling reactions to generate analogues of known COX-2 inhibitors. This approach allows for the systematic design and synthesis of novel derivatives for structure-activity relationship (SAR) studies.

Precursor IntermediateTarget Bioactive Molecule ClassTherapeutic Area
Ethyl 3-(chloromethyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxylateCelecoxib AnaloguesAnti-inflammatory, Analgesic

2-Aminothiazole (B372263) Acetic Acid Derivatives:

The 2-aminothiazole moiety is another critical scaffold in pharmaceutical chemistry, notably as a key side chain in several semi-synthetic cephalosporin (B10832234) antibiotics. Furthermore, derivatives of 2-aminothiazole-5-acetic acid have been investigated for their anti-inflammatory and immunosuppressive properties. The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793), is a fundamental method for constructing this ring system.

By analogy to the established reaction between ethyl 4-chloroacetoacetate and thiourea to produce ethyl (2-aminothiazol-4-yl)-acetate, this compound can serve as a valuable precursor for related structures. The reaction of this compound with thiourea is expected to proceed via nucleophilic attack of the thiourea sulfur on the carbon bearing the chlorine atom (C5), followed by intramolecular cyclization involving the ketone at C2. This would lead to the formation of a 2-aminothiazole ring bearing an acetic acid ethyl ester substituent at the 4-position, a key precursor for further elaboration into advanced bioactive molecules.

Precursor IntermediateTarget Bioactive Molecule ClassPotential Therapeutic Application
Ethyl 2-(2-amino-4,5-dihydrothiazol-4-yl)acetate2-Aminothiazole Acetic Acid DerivativesAntibacterial (Cephalosporin side chains), Anti-inflammatory

Development of Novel Reagents and Catalysts Utilizing the Compound's Structure

The development of novel reagents and catalysts is fundamental to advancing synthetic chemistry. The unique structural characteristics of this compound present significant potential for its use as a foundational scaffold in the design of new chemical tools, although specific examples in the literature are not yet prominent. The molecule's value lies in its combination of a metal-chelating α-keto-ester group and a synthetically versatile alkyl chloride handle.

The α-keto-ester functionality can act as a bidentate ligand, capable of coordinating with a variety of transition metals. Metal complexes are central to industrial catalysis, enabling a vast range of chemical transformations. By coordinating with metals like platinum, palladium, or rhodium, derivatives of this compound could form novel catalysts. The electronic properties of such a ligand could be fine-tuned by modifying the ester or the side chain, potentially influencing the selectivity and activity of the metallic center in catalytic processes such as hydrogenation or C-H activation.

Furthermore, the chloroethyl side chain provides a reactive site for covalent attachment to other molecular entities. This feature could be exploited in several ways:

Immobilization: The ligand could be anchored to a solid support, such as a polymer resin, to create a heterogeneous catalyst. Heterogeneous catalysts are highly valued in industrial processes for their ease of separation from the reaction mixture, enabling catalyst recycling and simplifying product purification.

Bifunctional Catalysts: The chloride can be substituted with another catalytically active group, such as a Lewis base or a Brønsted acid. This would result in a bifunctional catalyst, where the metal center and the appended functional group can act in concert to promote a chemical reaction with high efficiency and selectivity.

Chiral Ligand Synthesis: Reduction of the ketone at the C2 position would generate a chiral center. The resulting chiral β-hydroxy ester could be used as a scaffold for the synthesis of new chiral ligands. Chiral ligands are indispensable for asymmetric catalysis, a critical technology for the production of enantiomerically pure pharmaceuticals.

While the direct application of this compound as a precursor to a named catalyst or reagent is not yet widely documented, its inherent structural attributes make it a promising and versatile platform for future research and development in the field of catalysis and reagent design.

Biochemical and Biological Research of Ethyl 5 Chloro 2 Oxopentanoate

Molecular Interaction Studies

The biological activity of ethyl 5-chloro-2-oxopentanoate is intrinsically linked to its ability to interact with various molecular targets within a biological system. These interactions are primarily governed by the functional groups present in its structure: the ethyl ester, the ketone group, and the chlorine atom.

Mechanisms of Enzyme Inhibition (e.g., Competitive Binding)

Research has shown that this compound and its analogs can act as enzyme inhibitors. smolecule.com One of the primary mechanisms through which this inhibition occurs is competitive binding. In this process, the molecule competes with the natural substrate for binding to the active site of an enzyme. The structural features of this compound allow it to fit into the active sites of certain enzymes, thereby blocking the substrate from binding and preventing the enzyme from carrying out its catalytic function.

For instance, derivatives of this compound have been investigated for their potential to inhibit enzymes such as kinases and proteases. The binding affinity and inhibitory potency are influenced by the specific interactions between the compound and the amino acid residues within the enzyme's active site.

Investigations into Hydrogen Bonding with Enzyme Active Sites

The strength and geometry of these hydrogen bonds are critical determinants of the compound's inhibitory activity. The formation of stable hydrogen bonds can lead to a more potent inhibition of the enzyme. plos.org

Role of Halogen Bonding in Biological Interactions

The presence of a chlorine atom in this compound introduces the possibility of halogen bonding, a non-covalent interaction that can significantly influence its biological activity. smolecule.com A halogen bond occurs when there is an attractive interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophilic region on another molecule, such as a lone pair on an oxygen or nitrogen atom in an enzyme's active site. princeton.edu

Impact on Biochemical Pathways

The ability of this compound to interact with and inhibit specific enzymes means it has the potential to modulate various biochemical pathways.

Modulation of Specific Metabolic Processes

By inhibiting key enzymes, this compound and related compounds can influence metabolic pathways. For example, the inhibition of enzymes involved in fatty acid synthesis has been a target for the development of new antibacterial agents. nih.govsemanticscholar.org While direct studies on this compound's effect on specific metabolic pathways are not extensively detailed in the provided context, its role as a precursor in the synthesis of biologically active molecules suggests its potential to be transformed into compounds that do modulate such pathways. For instance, it is structurally related to intermediates in the biosynthesis of certain natural products. nih.govescholarship.orgresearchgate.net

Exploration of Enzyme Specificity and Catalysis in Model Systems

Studies using model enzyme systems help to elucidate the principles of enzyme specificity and catalysis. L-Lactate dehydrogenase, for example, has been studied for its ability to reduce various 2-oxo acids, including 2-oxopentanoate (B1239548), demonstrating a degree of substrate promiscuity. harvard.edu Such studies provide insights into how enzymes recognize and process substrates with different chemical features. The presence of the chloro-substituent in this compound would likely influence its interaction and turnover by such enzymes compared to its non-halogenated counterpart.

The table below summarizes the key molecular interactions of this compound.

Interaction TypeInteracting Group on CompoundPotential Interacting Partner in EnzymeSignificance in Biological Activity
Competitive Binding Entire MoleculeEnzyme Active SiteBlocks substrate access, leading to enzyme inhibition. smolecule.com
Hydrogen Bonding Ketone Group (C=O)Hydrogen bond donors (e.g., -OH, -NH) on amino acid residues. smolecule.complos.orgStabilizes the enzyme-inhibitor complex. smolecule.com
Halogen Bonding Chlorine AtomNucleophilic groups (e.g., C=O, -OH, -NH2) in the active site. smolecule.commedtigo.comresearchgate.netEnhances binding affinity and specificity. medtigo.comprinceton.edu

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound influences its biological effects. By dissecting the molecule into its key functional components, researchers can hypothesize and test which parts are essential for activity, a process that informs the design of more potent and specific molecules.

While specific SAR studies focused exclusively on this compound are not extensively documented in publicly available literature, its biological activity can be inferred by analyzing its constituent functional groups: the ethyl ester, the α-keto group, and the terminal alkyl chloride. The reactivity conferred by the ketone and chlorine functionalities makes it a compound of interest for potential interactions with biological targets like enzymes.

The key structural features and their likely contribution to biological activity are:

The α-Keto Ester Moiety: The α-keto group is a critical feature, capable of interacting with biological macromolecules. For instance, the ketone's oxygen atom can act as a hydrogen bond acceptor, allowing it to dock within the active site of enzymes.

The Pentanoate Chain: The five-carbon chain acts as a spacer, determining the spatial relationship between the reactive keto and chloro groups. Its length and flexibility are crucial for orienting these functional groups correctly to interact with a specific biological target.

Interactive Data Table: Structural Features of this compound and Their Postulated Biological Roles

Structural FeaturePotential Role in Biological ActivitySupporting Rationale
α-Keto Group Enzyme active site binding; Hydrogen bond acceptorKetones are common features in enzyme substrates and inhibitors.
Terminal Chlorine Covalent bond formation with target (e.g., enzyme nucleophile); Increased lipophilicityThe chlorine atom is a good leaving group, enabling reactions. Halogenation is a known strategy to increase drug bioactivity. nih.gov
Ethyl Ester Prodrug potential; Influences solubility and cell permeabilityEster groups can be hydrolyzed by cellular esterases to release an active carboxylic acid form.
Carbon Chain Spacer/Scaffold; Positions functional groups for optimal target interactionThe length of the chain dictates the distance between the key reactive sites.

The rational design of analogs based on a lead compound like this compound is a standard strategy in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic properties. Although specific examples originating from this exact molecule are limited, the principles can be clearly outlined. An analog design program would systematically modify its structure.

Key strategies for designing analogs would include:

Modification of the Alkyl Chain: Shortening or lengthening the carbon chain could optimize the fit within a biological target. Introducing rigidity, for example through double bonds or cyclic structures, could lock the molecule into a more active conformation.

Variation of the Halogen: Replacing chlorine with other halogens (fluorine, bromine, iodine) would systematically alter the reactivity and lipophilicity of the molecule. Fluorine can increase metabolic stability, while bromine and iodine could alter binding affinity or reaction kinetics.

Alteration of the Ester Group: Replacing the ethyl group with larger or smaller alkyl groups, or with functionalized moieties, can fine-tune solubility and cell permeability. This is a common strategy to modulate a compound's drug-like properties.

Positional Isomerism: Moving the chlorine atom to other positions on the pentanoate chain (e.g., to C3 or C4) would create isomers with different chemical reactivity and spatial arrangement, potentially leading to altered biological target profiles.

This approach is exemplified in research on other complex molecules. For instance, in the development of glutaminase (B10826351) inhibitors, analogs of BPTES were synthesized by modifying various parts of the parent molecule to improve its inhibitory activity. nih.gov Similarly, extensive modifications of salicylamide (B354443) derivatives, including substitutions on the aromatic rings, have been used to develop potent inhibitors of human adenovirus. csic.es These studies underscore the power of rational design in optimizing a lead structure for a specific biological purpose.

Context in Natural Product Biosynthesis

While this compound itself is not a widely recognized natural product, its core structure is highly relevant to the biosynthesis of potent, halogenated metabolites produced by microorganisms. Understanding these pathways provides insight into how nature constructs such complex and bioactive molecules.

A compelling link is found in the biosynthetic pathway of salinosporamide A, a powerful anticancer agent and proteasome inhibitor produced by the marine bacterium Salinispora tropica. pnas.orgresearchgate.net The distinctive chloroethyl side chain of salinosporamide A is crucial for its irreversible binding mechanism and potent biological activity. researchgate.net This critical building block is supplied in the form of chloroethylmalonyl-CoA, a halogenated polyketide synthase (PKS) extender unit. nih.govpnas.org

The biosynthesis of this chlorinated extender unit involves a multi-step enzymatic cascade. nih.gov A key intermediate in this pathway is 5-chloro-4-hydroxy-2-oxopentanoate , a molecule structurally very similar to this compound. nih.gov This intermediate is believed to undergo an oxidative decarboxylation reaction catalyzed by the enzyme SalQ to form 4-chloro-3-hydroxybutyryl-CoA. nih.gov This product is then further processed through several steps, including dehydration and reductive carboxylation, to ultimately yield the required chloroethylmalonyl-CoA. pnas.org

The study of the salinosporamide A pathway reveals nature's sophisticated use of a chlorinated C5 building block, derived from 5′-chloro-5′-deoxyadenosine (5′-ClDA), to construct a complex natural product. nih.govresearchgate.net The existence of 5-chloro-4-hydroxy-2-oxopentanoate as a putative intermediate highlights a biochemical precedent for the structure of this compound and underscores the importance of such chlorinated keto acids in the generation of bioactive halogenated metabolites. nih.gov

Interactive Data Table: Key Intermediates in the Biosynthesis of Chloroethylmalonyl-CoA

IntermediatePrecursor(s)Catalyzing Enzyme (Putative)Subsequent Product
5-chloro-4-hydroxy-2-oxopentanoate5-ClRI (5-chloro-2,4-dihydroxy-pentan-3-one)SalH4-chloro-3-hydroxybutyryl-CoA
4-chloro-3-hydroxybutyryl-CoA5-chloro-4-hydroxy-2-oxopentanoateSalQ4-chlorocrotonyl-CoA
4-chlorocrotonyl-CoA4-chloro-3-hydroxybutyryl-CoASalSChloroethylmalonyl-CoA
Chloroethylmalonyl-CoA 4-chlorocrotonyl-CoASalGIncorporation into Salinosporamide A

Advanced Research Perspectives and Methodologies

Advanced Spectroscopic and Chromatographic Characterization

The precise structural elucidation and purity assessment of ethyl 5-chloro-2-oxopentanoate are paramount for its effective application in research and synthesis. High-resolution spectroscopic and advanced chromatographic techniques are indispensable tools in achieving this.

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for confirming the compound's structural integrity. In ¹H NMR, characteristic signals would correspond to the ethyl ester protons, as well as the methylene (B1212753) protons of the pentanoate chain, with their chemical shifts and splitting patterns providing connectivity information. For instance, the methylene group adjacent to the chlorine atom would exhibit a distinct downfield shift compared to the other methylene groups. Similarly, ¹³C NMR would show distinct peaks for the carbonyl carbons of the ester and ketone groups, the carbon bearing the chlorine atom, and the remaining carbons in the aliphatic chain.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the molecule, confirming its molecular formula as C₇H₁₁ClO₃. smolecule.com The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). researchgate.netasm.org Fragmentation patterns observed in the mass spectrum can further corroborate the structure, with fragment ions corresponding to the loss of the ethyl group, the chloroalkyl chain, or other neutral fragments. asm.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups. A band around 1715 cm⁻¹ can be attributed to the ketone, while the ester carbonyl would appear around 1746 cm⁻¹. researchgate.net

A representative table of expected spectroscopic data is provided below:

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Signals for ethyl group (triplet and quartet), and three methylene groups with distinct chemical shifts.
¹³C NMR Resonances for two carbonyl carbons (ketone and ester), carbon attached to chlorine, and other aliphatic carbons.
High-Resolution Mass Spectrometry (HRMS) Molecular ion peak corresponding to the exact mass of C₇H₁₁ClO₃ with the characteristic chlorine isotopic pattern.
Infrared (IR) Spectroscopy Strong C=O stretching bands for ketone (~1715 cm⁻¹) and ester (~1746 cm⁻¹) functional groups. researchgate.net

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC and HPLC are routinely used to determine the purity of the compound. When coupled with mass spectrometry (GC-MS or LC-MS), these techniques provide a powerful tool for both separation and identification of the main compound and any impurities. bldpharm.com Retention times are benchmarked against authentic standards to confirm identity.

Chiral Chromatography: Since the carbon at the 2-position is part of a keto-enol tautomer system, and if derivatized, could become a stereocenter, chiral chromatography would be essential for separating enantiomers. Techniques like preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) can be employed to isolate enantiomers with high enantiomeric excess (>99%). The development of effective chiral separation methods is crucial for investigating the stereoselective properties of this compound and its derivatives in biological systems.

Computational Chemistry and Molecular Modeling

Computational methods offer powerful insights into the properties and potential applications of this compound, complementing experimental data.

Theoretical Prediction of Reactivity and Reaction Selectivity

Computational chemistry can predict the reactivity and selectivity of this compound in various chemical reactions.

Density Functional Theory (DFT): DFT calculations, for instance using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to predict reactivity descriptors. These calculations can help in understanding the electrophilicity of the carbonyl carbons and the susceptibility of the chlorine atom to nucleophilic substitution. Fukui indices, derived from DFT, can pinpoint the most reactive sites within the molecule for both electrophilic and nucleophilic attacks.

Reaction Pathway Modeling: Computational modeling can be used to explore the energy profiles of different reaction pathways, such as reduction of the ketone or substitution of the chlorine atom. This allows for the prediction of the most favorable reaction conditions and the likely products, guiding synthetic efforts.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are invaluable for exploring the potential biological activity of this compound and its derivatives by modeling their interactions with biological targets.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein. For this compound, docking studies could be used to investigate its potential as an enzyme inhibitor. The ketone group's ability to form hydrogen bonds and the chlorine atom's potential for halogen bonding can be key interactions influencing binding affinity. smolecule.com Software like AutoDock Vina can be used to perform these simulations, and the resulting docking scores provide an estimate of the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, assessing the stability of the predicted binding pose. nih.govua.ac.be These simulations can reveal important conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational technique that relates the chemical structure of a series of compounds to their biological activity. analis.com.my

Model Development: For a series of derivatives of this compound, QSAR models can be developed to predict their biological activity, such as enzyme inhibition or cytotoxicity. analis.com.my These models are built by correlating various molecular descriptors (e.g., physicochemical properties, topological indices) with experimentally determined activity data. researchgate.net

Predictive Power: Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives. analis.com.my This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties. analis.com.my The introduction of different substituents in place of the chlorine atom or modifications to the ester group can be explored computationally to design more effective molecules. sci-hub.se

Development of Chemoenzymatic and Biocatalytic Transformations

The synthesis of complex chiral molecules from prochiral precursors is a cornerstone of modern pharmaceutical and fine chemical production. For a substrate such as this compound, which contains both a ketone and a halogen atom, chemoenzymatic and biocatalytic methods offer powerful strategies for stereoselective transformations. These approaches leverage the high selectivity of enzymes to perform reactions that are often challenging to achieve with conventional chemical catalysts, all under mild reaction conditions. Research in this area focuses on two primary avenues: the engineering of specific enzymes for targeted reactions and the exploration of whole microbial systems as biocatalysts.

Engineering of Enzymes for Stereoselective Reductions and Other Reactions

The targeted modification of enzymes to enhance their stability, activity, and stereoselectivity for non-natural substrates is a rapidly advancing field. For the transformation of this compound, the primary focus of enzyme engineering would be on ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) for the stereoselective reduction of the 2-oxo group to a hydroxyl group, yielding chiral ethyl 5-chloro-2-hydroxypentanoate.

Research on analogous α- and β-keto esters provides a clear blueprint for this approach. A study involving eighteen reductases from baker's yeast (Saccharomyces cerevisiae) demonstrated the feasibility of producing specific diastereomers of α-chloro-β-hydroxy esters. nih.gov By screening this library, it was possible to identify enzymes capable of producing at least two of the four possible diastereomers with high optical purity. nih.gov This highlights the potential of screening a diverse panel of natural enzymes to find a suitable biocatalyst for this compound.

Once a promising enzyme is identified, its properties can be further enhanced through protein engineering techniques such as directed evolution and site-directed mutagenesis. For instance, the aldehyde reductase from Sporobolomyces salmonicolor has been successfully expressed in Escherichia coli and used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov This demonstrates that a robust and efficient biocatalyst can be developed by transferring the genetic material for a desired enzyme into a host organism that is well-suited for industrial-scale fermentation. nih.gov

The table below summarizes findings from the biocatalytic reduction of keto esters analogous to this compound, showcasing the potential of engineered and screened enzymes.

SubstrateEnzyme/SystemProduct ConfigurationEnantiomeric Excess (e.e.)Key Finding
Ethyl 4-chloro-3-oxobutanoateAldehyde Reductase (S. salmonicolor) in recombinant E. coli(R)91%High product yield (255 mg/ml) achieved in a two-phase system with cofactor regeneration. nih.gov
Ethyl 4-chloro-3-oxobutanoateImmobilized Aspergillus oryzae(3S)82%Immobilization improved stereoselectivity compared to free yeast. psu.edu
Ethyl 2-chloroacetoacetateRecombinant E. coli overexpressing a single yeast reductasesyn-(2R,3S)HighA library screening identified a specific enzyme for multigram-scale synthesis of a single diastereomer. nih.gov
Ethyl 2-oxopentanoate (B1239548)Pleurotus salmoneostramineus H7 with L-alanine(R)>99%The addition of an amino acid significantly enhanced the enantiomeric excess. researchgate.net

Beyond reductions, other enzyme classes like cytochrome P450s offer potential for alternative transformations. P450s are exceptionally versatile and can catalyze a wide array of reactions, including hydroxylation, epoxidation, and even dehalogenation. nih.govmdpi.com Engineering P450s could potentially enable the regioselective hydroxylation of the pentanoate chain or even the transformation of the chloro-substituent, opening up synthetic routes to a wider variety of derivatives.

Exploration of Microbial Systems for Chemical Synthesis

The use of whole microbial cells as biocatalysts presents several advantages, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems. A wide range of microorganisms, including bacteria, yeasts, and filamentous fungi, have been screened for their ability to transform halogenated organic compounds and keto esters. mdpi.comrsc.orgmdpi.com

Actinobacteria, for example, have been identified as effective biocatalysts for the stereoselective reduction of various keto esters. scirp.org In a study of Agromyces and Gordonia strains, researchers found that the addition of L-glutamate could improve both the conversion rate and the stereoselectivity of the reduction, likely by enhancing the supply of the NADPH cofactor. scirp.org This suggests that optimizing the fermentation medium and reaction conditions is a critical aspect of developing a whole-cell biocatalytic process.

Yeasts are another well-explored group of microorganisms for keto ester reduction. Different yeast species can exhibit opposite stereoselectivities. For instance, in the reduction of ethyl 4-chloroacetoacetate, five yeast species produced the (S)-enantiomer with high optical purity (92–99% e.e.), while others could be tuned to produce the (R)-enantiomer depending on the co-substrate used. tandfonline.com This "switch" in stereoselectivity is often linked to the cell's reliance on different NADPH- or NADH-dependent dehydrogenase systems, which can be influenced by the provided energy source (e.g., glucose vs. 2-propanol). tandfonline.com

The following table details the use of various microbial systems for the transformation of substrates structurally related to this compound.

SubstrateMicrobial StrainProductConversion/YieldEnantiomeric Excess (e.e.)
Ethyl 4-chloro-3-oxobutanoateSporobolomyces salmonicolor AKU4429Ethyl (R)-4-chloro-3-hydroxybutanoate95.4% molar yield86%
Ethyl 2-oxopentanoateGordonia hydrophobica NBRC16057Ethyl (S)-2-hydroxypentanoate>99%>99%
γ-chloro-β-ketobutyric acid ethyl esterHansenula polymorpha4-chloro-3(S)-hydroxybutyric acid ethyl ester--
Halogenated lactonesAbsidia glauca AM177Hydroxy derivative (dehalogenation)88% (for iodolactone)16% (from chlorolactone)

These examples underscore the vast potential of microbial transformations. By screening diverse microbial libraries and optimizing reaction conditions, it is highly probable that effective biocatalysts can be identified for the stereoselective reduction or other transformations of this compound, providing a green and efficient alternative to traditional chemical synthesis.

Conclusion and Future Research Directions

Synthesis of Current Research Insights on Ethyl 5-chloro-2-oxopentanoate

This compound is a bifunctional organic compound featuring an ethyl ester, a ketone, and a terminal alkyl chloride. This unique combination of functional groups makes it a versatile building block in synthetic organic chemistry. smolecule.com Current research primarily utilizes this compound as a key intermediate for the synthesis of more complex molecules, including those with potential pharmaceutical applications. smolecule.com

The reactivity of this compound is characterized by the distinct chemical properties of its functional groups. The α-keto ester moiety is of significant interest as it is a structural motif found in many biologically active compounds and is a valuable precursor in various chemical transformations. mdpi.comresearchgate.net The ketone group can undergo reduction to form the corresponding alcohol, 5-chloro-4-hydroxypentanoic acid, or oxidation. smolecule.com The terminal chlorine atom is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups such as amines or thiols. smolecule.com

Studies have explored the interactions of this compound with biological molecules, indicating its potential to inhibit certain enzymes. smolecule.com The ketone functional group can participate in hydrogen bonding with enzyme active sites, while the chlorine atom may engage in halogen bonding, collectively influencing its biological effects. smolecule.com This inhibitory action, often through competitive binding mechanisms, is a critical area of investigation for its potential therapeutic uses. smolecule.com

The synthesis of this compound is typically achieved through the acid-catalyzed esterification of 5-chloro-4-oxopentanoic acid with ethanol (B145695). smolecule.com For larger-scale production, continuous flow reactors may be used to enhance reaction control, yield, and purity. smolecule.com

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₇H₁₁ClO₃
Molecular Weight 178.61 g/mol
CAS Number 86633-06-9
IUPAC Name This compound
Canonical SMILES CCOC(=O)C(=O)CCCCl
InChI Key LDPJSSLRXGLZNF-UHFFFAOYSA-N

Identification of Key Research Gaps and Challenges

Despite its utility as a synthetic intermediate, several research gaps and challenges concerning this compound remain.

Limited Standalone Biological Profiling: While its role as a precursor is established, comprehensive studies on the intrinsic biological activity and specific molecular targets of this compound itself are not widely reported. A deeper understanding of its own pharmacology could reveal novel applications.

Green Synthesis Routes: The conventional synthesis of α-keto esters often involves hazardous reagents and harsh conditions, leading to environmental concerns. mdpi.comresearchgate.net There is a need to develop more sustainable and "green" synthetic methodologies for this compound, potentially utilizing biomass-derived feedstocks or electrochemical synthesis. mdpi.comresearchgate.netrsc.org

Catalyst Deactivation: In catalytic processes for producing α-keto esters, catalyst deactivation and the occurrence of undesired side reactions are persistent challenges that can affect yield and purity. mdpi.comresearchgate.net

Stereoselective Transformations: For many pharmaceutical applications, controlling stereochemistry is crucial. Research into the asymmetric synthesis and transformations of this compound to produce enantiomerically pure, complex molecules is an area that requires further exploration. While dynamic kinetic resolution has been successful for some α-keto esters, its application to substrates like this compound is an ongoing challenge. nih.gov

Reaction Scope and Limitations: The full scope of chemoselective reactions at the different functional sites of this compound has not been exhaustively mapped. For instance, achieving selective modification of the ketone in the presence of the ester, or vice-versa, under various conditions presents a challenge. nih.gov

Emerging Avenues for Future Investigation in Organic Chemistry and Chemical Biology

Future research on this compound can be directed towards several promising avenues, leveraging its unique chemical architecture.

Development of Novel Catalytic Systems: A significant area for future work is the design of advanced catalytic systems for the synthesis and transformation of this compound. This includes developing robust catalysts for asymmetric transfer hydrogenation to create chiral lactones, which are valuable substructures in natural products. nih.gov Furthermore, exploring photoredox catalysis could enable novel radical cyclization reactions of related β-ketoesters to construct complex cyclopentanone (B42830) skeletons under mild conditions. acs.org

Probing Biological Mechanisms: In chemical biology, this compound and its derivatives can be used as chemical probes to study enzyme function and biochemical pathways. smolecule.com Its ability to act as an enzyme inhibitor could be systematically investigated against a panel of enzymes to identify specific targets and elucidate mechanisms of action. smolecule.comsmolecule.com

Expansion of Synthetic Utility: There is considerable potential to expand the use of this compound as a versatile synthon. Future investigations could focus on its application in multicomponent reactions and cascade reactions to rapidly build molecular complexity. nih.gov For example, its use in [3+2] annulation reactions to form functionalized γ-butyrolactones could be further optimized. nih.govacs.org

"Green Chemistry" Approaches: Aligning with the principles of sustainable chemistry, future research should prioritize the development of eco-friendly synthetic routes. This includes the use of electrochemistry, which offers a sustainable alternative to traditional oxidation methods, and catalytic conversions of biomass-derived platform molecules. mdpi.comrsc.org

Synthesis of Novel Pharmaceutical Scaffolds: The terminal chloride of this compound provides a handle for introducing nitrogen-containing heterocycles or other pharmacophores. This could lead to the synthesis of novel compound libraries for drug discovery, targeting a wide range of diseases. The importance of chloro-containing molecules in FDA-approved drugs underscores the potential in this area. nih.gov

Q & A

Basic: What are the standard synthetic routes for Ethyl 5-chloro-2-oxopentanoate, and how can experimental reproducibility be ensured?

Methodological Answer:
this compound is typically synthesized via esterification of 5-chloro-2-oxopentanoic acid with ethanol under acidic catalysis. Key steps include:

  • Reagent Optimization : Use anhydrous conditions to minimize hydrolysis of the ester product.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation for high-purity isolation.
  • Reproducibility : Document reaction parameters (temperature, stoichiometry, solvent purity) meticulously. For crystallographic validation, use SHELX software for structural refinement, ensuring raw data (e.g., .hkl files) and refinement logs are archived .
  • Data Reporting : Follow guidelines from the Beilstein Journal of Organic Chemistry: include detailed experimental protocols in supplementary materials, with cross-referenced tables for yield, melting points, and spectral data (e.g., 1^1H NMR, 13^{13}C NMR, IR) .

Advanced: How can contradictory spectral data for this compound in literature be resolved?

Methodological Answer:
Contradictions in NMR or IR spectra often arise from solvent effects, impurities, or incorrect peak assignments. To address this:

  • Multi-Technique Validation : Combine 1^1H/13^{13}C NMR, DEPT-135, and HSQC experiments to confirm carbon environments. For IR, compare carbonyl (C=O) stretches across solvents (e.g., DMSO vs. CDCl3_3).
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts (e.g., Gaussian or ORCA software) and compare with experimental data.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies the ethyl ester group (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2O) and the ketone-adjacent chloro group (δ 3.5–3.7 ppm for CH2_2Cl).
  • IR Spectroscopy : Strong absorbance at ~1740 cm1^{-1} (ester C=O) and ~1710 cm1^{-1} (ketone C=O).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 178 (M+^+) and fragment ions (e.g., loss of Cl or ethoxy groups).
  • Chromatography : HPLC with UV detection (210–230 nm) confirms purity (>95%) .

Advanced: How can reaction conditions be optimized to minimize side reactions during the synthesis of this compound?

Methodological Answer:
Side reactions (e.g., over-chlorination or ester hydrolysis) can be mitigated via:

  • Temperature Control : Maintain reaction temperatures below 40°C to prevent thermal decomposition.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) vs. Brønsted acids (e.g., H2_2SO4_4) for esterification efficiency.
  • In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and terminate before byproduct formation.
  • Statistical Design : Employ response surface methodology (RSM) to model variables (catalyst loading, solvent ratio) and identify optimal conditions .

Basic: What are the best practices for documenting and archiving experimental data for this compound?

Methodological Answer:

  • Structured Data Tables : Include raw data (e.g., yields, Rf_f values) and processed results (e.g., NMR integrals) in supplementary materials.
  • Metadata Annotation : Note instrument models (e.g., Bruker 400 MHz NMR), software versions (e.g., MestReNova), and calibration standards.
  • Reproducibility Protocols : Follow CONSORT-EHEALTH guidelines: share code for computational analyses (e.g., Python scripts for DFT) and video recordings of critical steps (e.g., crystallization) .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian to model transition states and activation energies for SN2^2 reactions at the chloro position.
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate reactions in polar aprotic solvents (e.g., DMF).
  • Kinetic Isotope Studies : Compare computational predictions with experimental kH/kDk_{H}/k_{D} values for deuterated analogs (see derivatives in ) .

Basic: How should researchers handle discrepancies between theoretical and experimental melting points?

Methodological Answer:

  • Purity Verification : Re-crystallize the compound and re-measure using differential scanning calorimetry (DSC).
  • Polymorph Screening : Test crystallization solvents (e.g., ethanol vs. acetone) to identify stable crystalline forms.
  • Literature Cross-Check : Compare with high-quality datasets (e.g., Ashford’s Dictionary of Industrial Chemicals for analogous esters) .

Advanced: What strategies can resolve ambiguous stereochemistry in derivatives of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement; deposit CIF files in public databases (e.g., Cambridge Structural Database).
  • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by comparing experimental and simulated VCD spectra.
  • Chiral Chromatography : Employ HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Basic: What statistical methods are appropriate for analyzing reaction yield data?

Methodological Answer:

  • Descriptive Statistics : Report mean ± standard deviation for triplicate experiments.
  • Hypothesis Testing : Use Student’s t-test to compare yields under different conditions (e.g., catalyst A vs. B).
  • Outlier Detection : Apply Grubbs’ test to identify anomalous data points .

Advanced: How can machine learning models improve the prediction of synthetic pathways for this compound derivatives?

Methodological Answer:

  • Dataset Curation : Compile reaction data from Reaxys or SciFinder, focusing on chloro-ketone esters.
  • Feature Engineering : Train models on descriptors like electrophilicity index, solvent polarity, and steric parameters.
  • Validation : Use k-fold cross-validation to assess model accuracy and compare with DFT-based predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.